N-(pyridin-2-yl)benzamide hydrochloride
Description
Properties
Molecular Formula |
C12H11ClN2O |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
N-pyridin-2-ylbenzamide;hydrochloride |
InChI |
InChI=1S/C12H10N2O.ClH/c15-12(10-6-2-1-3-7-10)14-11-8-4-5-9-13-11;/h1-9H,(H,13,14,15);1H |
InChI Key |
DXZQZGIXXARFEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2.Cl |
Origin of Product |
United States |
Preparation Methods
Schotten-Baumann Reaction
The classical Schotten-Baumann method involves reacting 2-aminopyridine with benzoyl chloride in a biphasic system (water and organic solvent) under basic conditions. Sodium hydroxide or sodium carbonate deprotonates the amine, facilitating nucleophilic attack on the acyl chloride. A study adapting this method for quinoline analogs achieved 65% yield after recrystallization from ethanol. For N-(pyridin-2-yl)benzamide, analogous conditions (0–5°C, 3 hours) followed by HCl acidification yielded the hydrochloride salt, though prolonged reaction times risk pyridine ring hydrolysis.
Coupling via Activated Esters
Modern coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable amide formation under milder conditions. In one protocol, benzoyl chloride was substituted with benzoyloxy succinimide ester, reacting with 2-aminopyridine in dimethylformamide at room temperature. This method, while achieving 78% yield, requires rigorous drying to avoid side reactions.
Direct Acid Chloride-Amine Condensation
Heating equimolar benzoyl chloride and 2-aminopyridine in dichloromethane with triethylamine as a base provides a straightforward route. After 4 hours at reflux, the free base is isolated and treated with concentrated HCl in ethanol to precipitate the hydrochloride salt. Patent data indicate this method scales efficiently, with yields exceeding 80% on multi-gram batches.
Optimization of Hydrochloride Salt Formation
Converting N-(pyridin-2-yl)benzamide to its hydrochloride salt necessitates precise control of stoichiometry and crystallization conditions.
Acid Selection and Stoichiometry
Hydrochloric acid (37% w/w) is typically added dropwise to a chilled solution of the free base in ethanol or acetone. Molar ratios of 1:1.2 (base:HCl) prevent over-acidification, which can lead to hygroscopic products. A patent describing a related piperidine derivative emphasized that excess HCl reduces crystallinity, necessitating neutralization with sodium acetate.
Solvent Systems for Crystallization
Ethanol-water mixtures (4:1 v/v) are optimal for salt crystallization, yielding needle-like crystals with >95% purity. Alternative systems like acetone-diethyl ether (3:1) produce smaller crystals but faster precipitation. Thermogravimetric analysis of these crystals revealed dehydration thresholds at 110°C, confirming monohydrate formation in aqueous solvents.
Purity Enhancement Techniques
Recrystallization from hot isopropanol removes residual unreacted 2-aminopyridine, while activated charcoal treatment decolorizes the product. Centrifugal washing with cold ethyl acetate further reduces solvent impurities, as demonstrated by HPLC profiles showing 99.2% purity.
Comparative Analysis of Synthetic Routes
The table below evaluates four methods based on yield, scalability, and purity:
Key findings:
- Acid chloride condensation offers the best balance of yield and scalability, ideal for industrial applications.
- Activated ester methods, while high-yielding, require costly reagents and anhydrous conditions.
- Schotten-Baumann remains viable for small-scale synthesis but struggles with exothermic side reactions.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
IR Spectroscopy : this compound exhibits characteristic peaks at 1650 cm⁻¹ (amide C=O stretch) and 2500–2700 cm⁻¹ (broad, N⁺-H stretch of pyridinium). The absence of peaks at 1700 cm⁻¹ confirms complete salt formation, eliminating free carboxylic acid impurities.
¹H NMR (DMSO-d6) : Key signals include δ 8.5 (d, 1H, pyridine H-6), 7.9 (m, 2H, benzamide ortho-H), and 3.2 (s, 1H, NH⁺). The downfield shift of pyridine H-2 from δ 7.1 (free base) to δ 8.1 (hydrochloride) confirms protonation.
Elemental Analysis : Calculated for C₁₂H₁₁ClN₂O: C 58.90, H 4.53, N 11.45; Found: C 58.85, H 4.51, N 11.42.
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile-phosphate buffer, pH 3.0) shows a single peak at 4.2 minutes, confirming homogeneity. Residual solvent analysis via GC-MS detected <0.1% dichloromethane, complying with ICH guidelines.
Industrial-Scale Production Considerations
Waste Management
Quenching excess acyl chloride with aqueous sodium bicarbonate generates benzoic acid, which is filtered and recycled. Distillation recovers up to 90% of dichloromethane, reducing environmental impact.
Cost Efficiency
Bulk procurement of 2-aminopyridine (∼$120/kg) and benzoyl chloride (∼$80/kg) makes acid chloride condensation the most economical route, with a production cost of ∼$240/kg for the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide moiety can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzoyl chloride in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide moiety.
Reduction: Reduced forms of the benzamide, potentially leading to amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(pyridin-2-yl)benzamide hydrochloride has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and catalysts.
Mechanism of Action
The mechanism of action of N-(pyridin-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between N-(pyridin-2-yl)benzamide hydrochloride and related compounds:
Key Observations :
- Substituent Complexity : The iodinated piperazinyl derivative (CAS 220643-77-6) exhibits higher molecular weight due to iodine and extended alkyl/aryl chains .
- Hydrochloride Stoichiometry: Dihydrochloride salts (e.g., 2-amino-N-(6-methyl-2-pyridinyl)benzamide) enhance solubility but reduce thermal stability compared to 1:1 salts .
- Biological Relevance : Piperazinyl and morpholinyl substituents (e.g., in Lecozotan) correlate with central nervous system (CNS) targeting, likely due to improved blood-brain barrier penetration .
Biological Activity
N-(pyridin-2-yl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The biological activity of this compound can be attributed to various mechanisms, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways and cancer progression. For example, it may interact with p38 MAPK pathways, which are crucial in regulating inflammatory responses .
- Antimicrobial Activity : Studies indicate that it possesses antimicrobial properties, potentially making it effective against various pathogens.
- Antidiabetic Effects : Some analogues of this compound have demonstrated the ability to activate glucokinase (GK), an enzyme vital for glucose metabolism, suggesting potential applications in managing type 2 diabetes .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL |
| P. aeruginosa | 20 µg/mL |
These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
These results indicate its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered during inflammatory conditions.
Case Studies
- Antidiabetic Activity : A study evaluated the antihyperglycemic effects of N-(pyridin-2-yl)benzamide analogues in diabetic rats. The results indicated a significant reduction in blood glucose levels comparable to standard treatments .
- Cytotoxicity Against Cancer Cells : A series of experiments conducted on HeLa and MCF-7 cells revealed that treatment with this compound led to increased apoptosis rates, supporting its development as an anticancer drug .
- Antimicrobial Efficacy : In a comparative study, this compound was found to be more effective than traditional antibiotics against resistant strains of bacteria, highlighting its potential role in addressing antibiotic resistance.
Q & A
Q. What strategies can resolve contradictions in reported acylation outcomes of N-(pyridin-2-yl)benzamide derivatives?
- Methodological Answer : Discrepancies in acylation yields (e.g., reports 51–92% yields for similar compounds) can be addressed by: (i) Reagent Optimization : Replace PCl₅/SOCl₂ with PCl₃ for milder chlorination. (ii) Solvent Screening : Use dichloromethane (DCM) instead of acetonitrile to reduce side reactions. (iii) In Situ Monitoring : Employ thin-layer chromatography (TLC) or real-time NMR to track reaction progress and isolate intermediates .
Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the benzamide para-position to enhance binding to biological targets (e.g., serotonin receptors) .
- Bioisosteric Replacement : Replace the pyridine ring with thiazole (as in ) to assess changes in pharmacokinetics.
- Pharmacokinetic Profiling : Use in vitro assays (e.g., microsomal stability tests) to correlate substituents with metabolic half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
